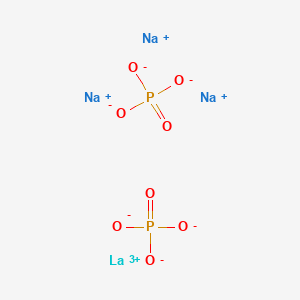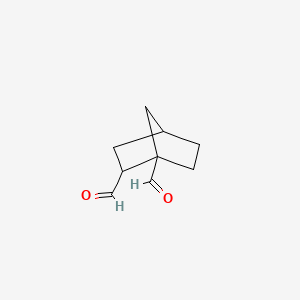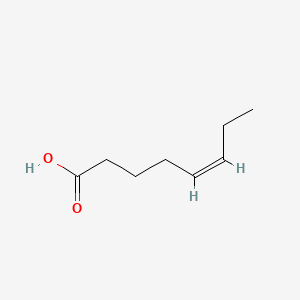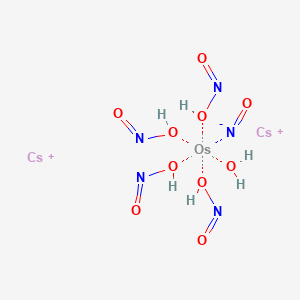
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is a complex inorganic compound with the molecular formula Cs2H6N5O10Os+ It is characterized by the presence of four nitrito groups and one nitrosyl group coordinated to an osmium center, along with two cesium ions and a hydroxide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with nitrite salts in the presence of cesium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
OsO4+4CsNO2+2H2O→Cs2[Os(NO2)4(NO)]+2HNO3
Industrial Production Methods
Industrial production methods for dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) are not well-documented due to its specialized nature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The nitrito and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state osmium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new complexes with different ligands.
Applications De Recherche Scientifique
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: Its catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) exerts its effects involves the coordination of its ligands to the osmium center. The nitrito and nitrosyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicesium tetrakis(nitrito-N)osmate(2-): Similar in structure but lacks the nitrosyl group.
Dipotassium tetrakis(nitrito-N)osmate(2-): Similar coordination environment but with potassium ions instead of cesium.
Dicesium tetrakis(nitrito-N)ruthenate(2-): Contains ruthenium instead of osmium.
Uniqueness
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is unique due to the presence of both nitrito and nitrosyl ligands coordinated to the osmium center. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and research.
Propriétés
Numéro CAS |
94022-53-4 |
|---|---|
Formule moléculaire |
Cs2H6N5O10Os+ |
Poids moléculaire |
692.1 g/mol |
Nom IUPAC |
dicesium;nitrous acid;nitroxyl anion;osmium;hydrate |
InChI |
InChI=1S/2Cs.4HNO2.NO.H2O.Os/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;; |
Clé InChI |
QPJQXCAYXLKXLI-UHFFFAOYSA-N |
SMILES canonique |
[N-]=O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.O.[Cs+].[Cs+].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


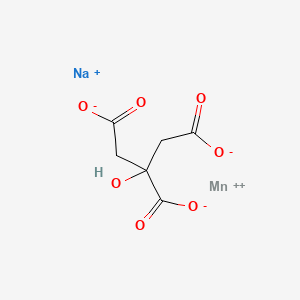

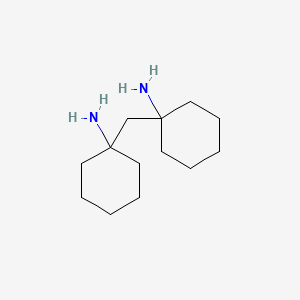
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

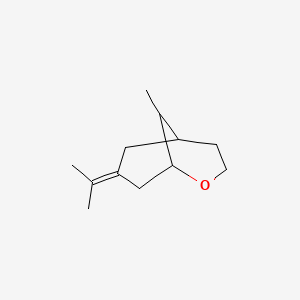
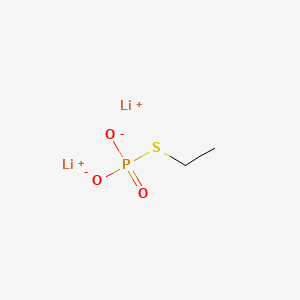
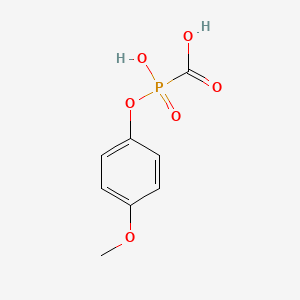


![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
